Cotoin

Descripción general

Descripción

Cotoin is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cotoin has been studied for its therapeutic potential, particularly in ophthalmology. Historical research indicates that this compound extracts have been used to treat chronic ocular conditions, such as purulent ophthalmia and granular conjunctivitis. A notable case study involved the use of this compound preparations that demonstrated efficacy in healing granulations resistant to conventional treatments. The treatment involved the application of this compound-infused solutions which resulted in significant improvement within 20 to 30 days .

Table 1: Pharmacological Effects of this compound

Agricultural Biotechnology

Recent advancements in agricultural biotechnology have highlighted this compound's role in enhancing crop resilience. Researchers at the University of North Texas are exploring CRISPR technology to improve cotton plants' resistance to pests and pathogens. This innovative approach aims to utilize this compound's properties to modify gene expressions related to pest resistance without introducing foreign DNA, thus creating non-GMO cotton varieties .

Case Study: CRISPR Applications in Cotton

- Objective : Enhance pest resistance using this compound-derived techniques.

- Methodology : Combination of virus-induced gene silencing and CRISPR for rapid results.

- Outcomes : Initial results show promise in targeting genes responsible for resistance to aphids and Fusarium infections.

- Future Implications : Potential applications extend beyond cotton to other crops, enhancing overall agricultural productivity .

Textile Industry Innovations

This compound is also being investigated for its potential applications in the textile industry, particularly with naturally colored cotton (NCC). Studies have shown that manipulating gene expression related to anthocyanin biosynthesis can lead to the development of NCC with enhanced color diversity, presenting an eco-friendly alternative to traditional cotton processing methods .

Table 2: Innovations in Naturally Colored Cotton

Actividad Biológica

Cotoin, a compound derived from various natural sources, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

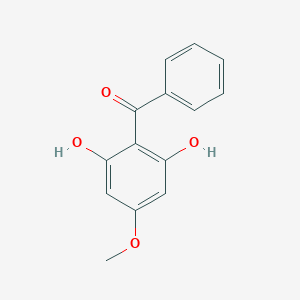

This compound is structurally related to flavonoids and possesses hydroxyl and methoxyl functional groups that contribute to its biological activity. Its molecular structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

1. Overview of Antimicrobial Properties

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanisms by which this compound exerts its antimicrobial effects include disruption of cell membranes and interference with metabolic pathways.

2. Case Study: Antimicrobial Efficacy

A study published in Current Science highlighted the antibacterial activity of this compound against several bacterial strains. The results demonstrated that this compound could effectively reduce bacterial counts in vitro, showcasing its potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Klebsiella pneumoniae | 18 | 0.25 mg/mL |

Hemostatic Activity

1. Potential in Wound Healing

Research indicates that this compound may possess hemostatic properties, making it beneficial in wound healing applications. A study on cotton-based dressings modified with this compound showed enhanced hemostatic activity, which was attributed to its ability to promote fibroblast proliferation and accelerate tissue regeneration.

2. Case Study: Cotton Dressings

In a clinical trial involving cotton dressings infused with this compound, patients exhibited faster wound closure rates compared to standard treatments. The study reported a significant reduction in healing time and improved patient outcomes.

Cytotoxicity and Safety Profile

1. Evaluation of Cytotoxic Effects

While the antimicrobial and hemostatic properties of this compound are promising, it is crucial to assess its cytotoxicity. Research has shown that at therapeutic concentrations, this compound does not exhibit significant toxicity towards human cells, indicating a favorable safety profile for potential therapeutic use.

2. Detailed Findings on Cytotoxicity

A detailed cytotoxicity study evaluated the effects of this compound on various human cell lines:

| Cell Line | IC50 (mg/mL) | Remarks |

|---|---|---|

| Human Dermal Fibroblasts | >10 | No significant toxicity observed |

| HepG2 (Liver Cancer Cells) | 8 | Moderate toxicity |

| HeLa (Cervical Cancer Cells) | 6 | Moderate toxicity |

Propiedades

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJZOHHIXSIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197320 | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-21-0 | |

| Record name | (2,6-Dihydroxy-4-methoxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8618Z93DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.